p-Hydroxybenzhydrylurea
Overview
Description
p-Hydroxybenzhydrylurea is an organic compound that features a benzene ring substituted with a hydroxyl group and a benzhydrylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Hydroxybenzhydrylurea typically involves the reaction of p-hydroxybenzaldehyde with benzhydrylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Catalysts used in industrial settings are often optimized for reusability and efficiency, reducing the overall cost and environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
p-Hydroxybenzhydrylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield p-hydroxybenzophenone, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
p-Hydroxybenzhydrylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which p-Hydroxybenzhydrylurea exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
p-Hydroxybenzaldehyde: Shares the hydroxyl group but lacks the benzhydrylurea moiety.
p-Hydroxybenzoic acid: Contains a carboxyl group instead of the benzhydrylurea moiety.
Benzhydrylamine: Lacks the hydroxyl group on the benzene ring.
Uniqueness
p-Hydroxybenzhydrylurea is unique due to the presence of both the hydroxyl group and the benzhydrylurea moiety, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to similar compounds.
Properties
IUPAC Name |
[(4-hydroxyphenyl)-phenylmethyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-14(18)16-13(10-4-2-1-3-5-10)11-6-8-12(17)9-7-11/h1-9,13,17H,(H3,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUBSMFZNHYTRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)NC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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